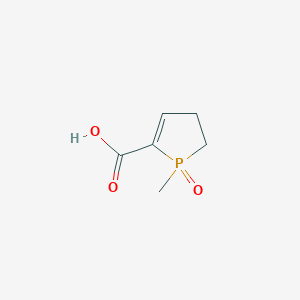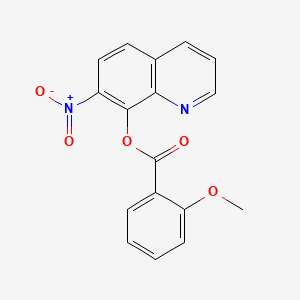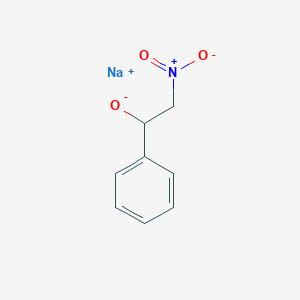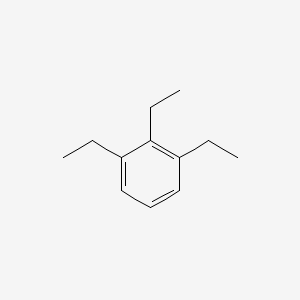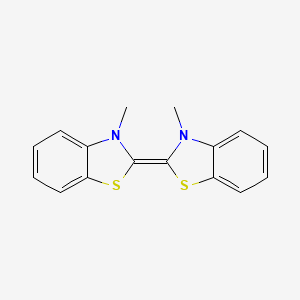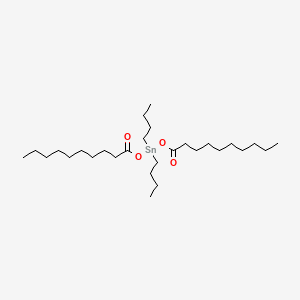
Dibutylbis(decanoyloxy)stannane
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Dibutylbis(decanoyloxy)stannane, also known as dibutyltin didecanoate, is an organotin compound with the molecular formula C28H56O4Sn. It is a derivative of tin and is characterized by the presence of two decanoyloxy groups and two butyl groups attached to the tin atom. This compound is known for its applications in various fields, including chemistry, biology, and industry .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Dibutylbis(decanoyloxy)stannane can be synthesized through the reaction of dibutyltin oxide with decanoic acid. The reaction typically involves heating the reactants in the presence of a solvent such as benzene or toluene. The reaction conditions include maintaining a temperature of around 100-150°C and using a catalyst to facilitate the esterification process .
Industrial Production Methods
In industrial settings, the production of this compound involves similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques to ensure the final product meets industry standards .
Analyse Des Réactions Chimiques
Types of Reactions
Dibutylbis(decanoyloxy)stannane undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form tin oxides.
Reduction: It can be reduced to form lower oxidation state tin compounds.
Substitution: The decanoyloxy groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride can be used.
Substitution: Reagents like alkyl halides and acids are commonly used for substitution reactions.
Major Products Formed
Oxidation: Tin oxides and other tin-containing compounds.
Reduction: Dibutyltin compounds with lower oxidation states.
Substitution: Various organotin compounds with different functional groups.
Applications De Recherche Scientifique
Dibutylbis(decanoyloxy)stannane has a wide range of applications in scientific research:
Chemistry: It is used as a catalyst in organic synthesis and polymerization reactions.
Biology: The compound has been studied for its antimicrobial and antifungal properties.
Medicine: Research has explored its potential as an anticancer agent due to its ability to inhibit specific enzymes.
Industry: It is used in the production of PVC stabilizers and as a biocide in antifouling paints
Mécanisme D'action
The mechanism of action of dibutylbis(decanoyloxy)stannane involves its interaction with molecular targets such as enzymes and cellular membranes. The compound can inhibit enzyme activity by binding to the active site or altering the enzyme’s conformation. In biological systems, it disrupts cellular processes by interacting with membrane lipids, leading to cell death .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Dibutyltin dilaurate
- Dibutyltin diacetate
- Dibutyltin dioctanoate
Uniqueness
Dibutylbis(decanoyloxy)stannane is unique due to its specific combination of butyl and decanoyloxy groups, which confer distinct chemical and physical properties. Compared to similar compounds, it has a higher molecular weight and different solubility characteristics, making it suitable for specific applications in catalysis and biocidal formulations .
Propriétés
Numéro CAS |
25168-22-3 |
|---|---|
Formule moléculaire |
C28H56O4Sn |
Poids moléculaire |
575.5 g/mol |
Nom IUPAC |
[dibutyl(decanoyloxy)stannyl] decanoate |
InChI |
InChI=1S/2C10H20O2.2C4H9.Sn/c2*1-2-3-4-5-6-7-8-9-10(11)12;2*1-3-4-2;/h2*2-9H2,1H3,(H,11,12);2*1,3-4H2,2H3;/q;;;;+2/p-2 |
Clé InChI |
MMEFASXEQMDPAW-UHFFFAOYSA-L |
SMILES canonique |
CCCCCCCCCC(=O)O[Sn](CCCC)(CCCC)OC(=O)CCCCCCCCC |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


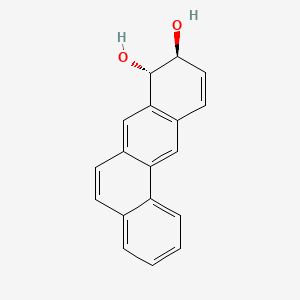
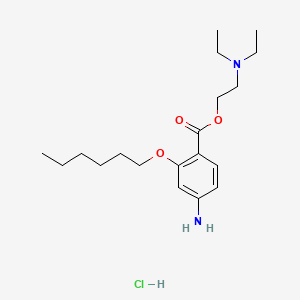
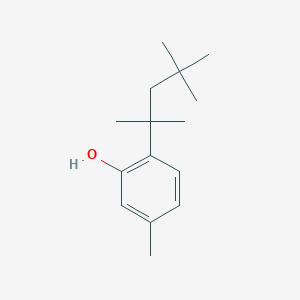
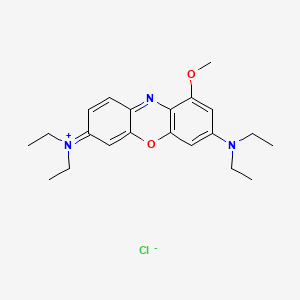
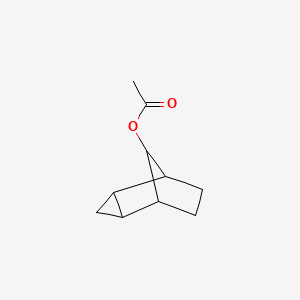

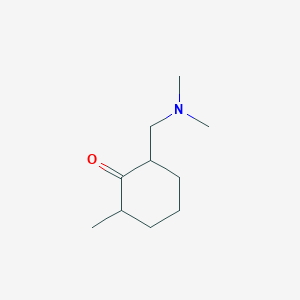
![Dimethyl [2-(4-{[3-(benzyloxy)phenyl]sulfanyl}-2-chlorophenyl)ethyl](methoxy)propanedioate](/img/structure/B13741991.png)

